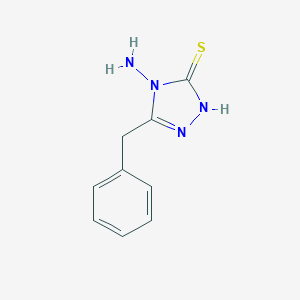

4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol

Vue d'ensemble

Description

4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C9H10N4S and its molecular weight is 206.27 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 24.9 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Activité antibactérienne

Le composé a été utilisé comme précurseur pour synthétiser de nouveaux hétérocycles biologiquement actifs . Certains de ces composés synthétisés ont montré une activité antibactérienne élevée et favorable . Cela en fait un composé précieux dans le développement de nouveaux agents antibactériens.

Activité antifongique

Les 1,2,4-triazoles et leurs dérivés, qui incluent le "4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol", se sont avérés présenter une activité antifongique significative . Cela en fait des composés importants dans le développement de nouveaux agents antifongiques.

Activité antivirale

Les 1,2,4-triazoles, y compris le "this compound", se sont avérés présenter une activité antivirale . Cela en fait des composés précieux dans le développement de nouveaux agents antiviraux.

Activité antituberculeuse

Les 1,2,4-triazoles, y compris le "this compound", se sont avérés présenter une activité antituberculeuse . Cela en fait des composés importants dans le développement de nouveaux agents antituberculeux.

Activité anticonvulsivante

Les 1,2,4-triazoles, y compris le "this compound", se sont avérés présenter une activité anticonvulsivante . Cela en fait des composés précieux dans le développement de nouveaux agents anticonvulsivants.

Activité anti-inflammatoire

Les 1,2,4-triazoles, y compris le "this compound", se sont avérés présenter une activité anti-inflammatoire . Cela en fait des composés importants dans le développement de nouveaux agents anti-inflammatoires.

Activité antitumorale

Les 1,2,4-triazoles, y compris le "this compound", se sont avérés présenter une activité antitumorale

Safety and Hazards

Mécanisme D'action

Target of Action

It’s worth noting that 1,2,4-triazoles, a class of compounds to which our compound belongs, are known to exhibit a wide range of biological activities such as anti-fungal , anticancer , antiviral , anti-bacterial , and anti-inflammatory activities, suggesting they interact with multiple targets.

Mode of Action

The broad spectrum of biological activities exhibited by 1,2,4-triazoles suggests that they likely interact with their targets in a way that modulates their function, leading to the observed effects .

Biochemical Pathways

Given the wide range of biological activities exhibited by 1,2,4-triazoles, it can be inferred that they likely affect multiple pathways, leading to downstream effects that contribute to their overall biological activity .

Result of Action

The wide range of biological activities exhibited by 1,2,4-triazoles suggests that they likely induce a variety of molecular and cellular changes .

Action Environment

It’s worth noting that many drugs’ efficacy and stability can be influenced by factors such as temperature, light, and ph .

Propriétés

IUPAC Name |

4-amino-3-benzyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4S/c10-13-8(11-12-9(13)14)6-7-4-2-1-3-5-7/h1-5H,6,10H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQNXPJGHKISKRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NNC(=S)N2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30354240 | |

| Record name | 4-Amino-5-benzyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24806864 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

13373-10-9 | |

| Record name | 4-Amino-5-benzyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol a promising candidate for developing new antibacterial agents?

A1: The research highlights the compound's versatility as a precursor for synthesizing diverse heterocyclic compounds []. This is significant because heterocycles are frequently found in pharmaceuticals, and their diverse structures can be tailored to interact with specific biological targets, potentially leading to new antibacterial agents. The study demonstrates this by successfully synthesizing various derivatives of this compound, some of which exhibited promising antibacterial activity against tested bacterial strains [].

Q2: How did the researchers confirm the structures of the newly synthesized derivatives?

A2: The researchers employed a combination of analytical techniques to confirm the structures of the newly formed compounds. These techniques included:

- Elemental analysis: This confirmed the elemental composition of the synthesized compounds, ensuring they matched the expected formulas [].

- Spectroscopic methods:

- FT-IR spectroscopy: This technique identified the functional groups present in the molecules by analyzing their characteristic infrared absorption patterns [].

- NMR spectroscopy (1H NMR and 13C NMR): These methods provided detailed information about the hydrogen and carbon environments within the molecules, further confirming their structures [].

- Mass spectrometry: This technique helped determine the molecular weight and fragmentation patterns of the synthesized compounds, providing additional structural information [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[Bis(2-hydroxyethyl)amino]ethyl acetate](/img/structure/B83170.png)